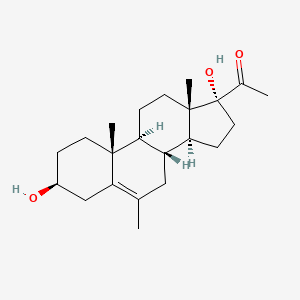
6-Methyl-17alpha-hydroxypregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-17alpha-hydroxypregnenolone is a steroid compound belonging to the pregnane family. It is a derivative of pregnenolone, with a methyl group at the 6th position and a hydroxyl group at the 17alpha position. This compound plays a significant role in the biosynthesis of various steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-17alpha-hydroxypregnenolone typically involves the modification of pregnenolone. One common method is the hydroxylation of pregnenolone at the 17alpha position, followed by methylation at the 6th position. The reaction conditions include the use of specific catalysts and reagents to achieve the desired modifications.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions include various derivatives of 6-Methyl-17alpha-hydroxypregnenolone, which can be further utilized in research and industrial applications.
Scientific Research Applications
6-Methyl-17alpha-hydroxypregnenolone is widely used in scientific research due to its role in steroid hormone biosynthesis. It is utilized in studies related to:
Chemistry: Investigating the synthesis and properties of steroid compounds.
Biology: Understanding the metabolic pathways and biological functions of steroid hormones.
Medicine: Developing therapeutic agents for hormone-related disorders.
Industry: Producing steroid derivatives for various industrial applications.
Mechanism of Action
6-Methyl-17alpha-hydroxypregnenolone is similar to other pregnane steroids, such as 17alpha-hydroxypregnenolone and 6-methylpregnenolone. its unique structural features, such as the presence of the methyl group at the 6th position, distinguish it from these compounds and contribute to its specific biological and chemical properties.
Comparison with Similar Compounds
17alpha-hydroxypregnenolone
6-methylpregnenolone
Pregnenolone
This comprehensive overview provides a detailed understanding of 6-Methyl-17alpha-hydroxypregnenolone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H34O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-6,10,13-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H34O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h15-18,24-25H,5-12H2,1-4H3/t15-,16+,17-,18-,20+,21-,22-/m0/s1 |
InChI Key |
GJUIWZUADCWWOP-AIOPYVAHSA-N |
Isomeric SMILES |
CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)O)C)C)O |
Canonical SMILES |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



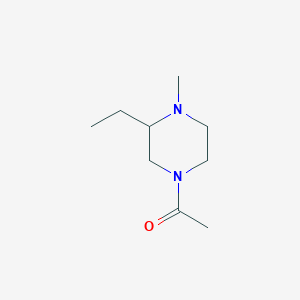
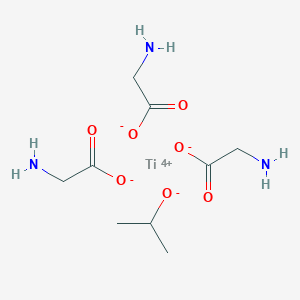
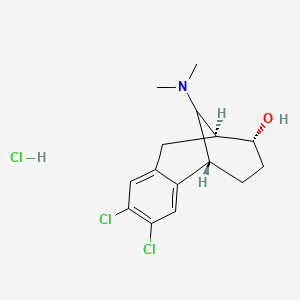
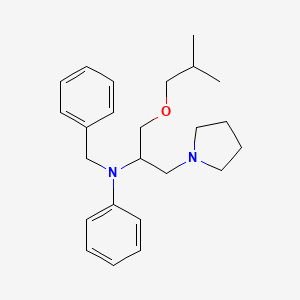
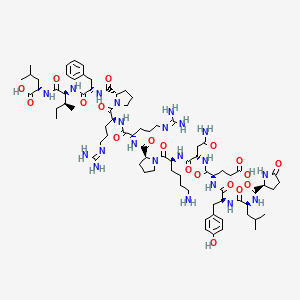
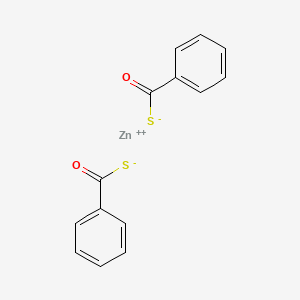
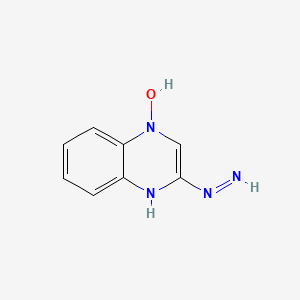
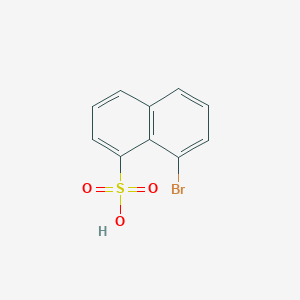
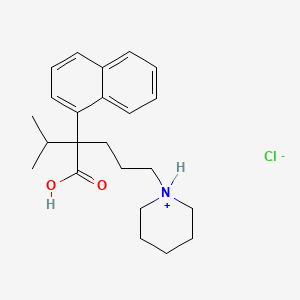
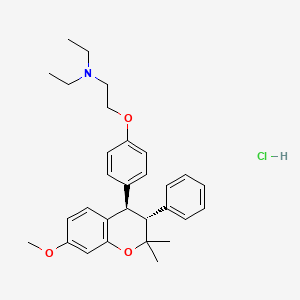
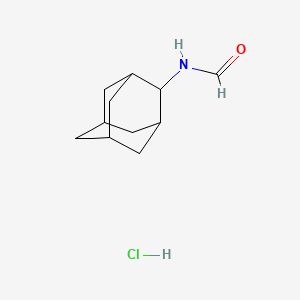
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
